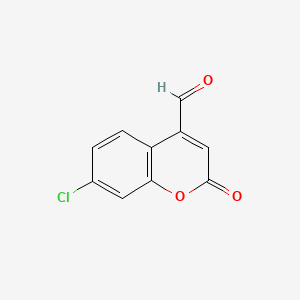
7-Chloro-2-oxo-2H-chromene-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-2-oxo-2H-chromene-4-carbaldehyde is an organic compound belonging to the class of coumarins. Coumarins are polycyclic aromatic compounds containing a 1-benzopyran moiety with a ketone group at the C2 carbon atom (1-benzopyran-2-one). This compound is known for its diverse biological and pharmaceutical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-oxo-2H-chromene-4-carbaldehyde typically involves the reaction of 7-hydroxy-4-methyl-2-oxo-2H-chromene with various reagents. One common method involves the use of hexamine and malononitrile in the presence of triethylamine . Another method includes the reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride and triethylamine in dichloromethane .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The use of green solvents and catalysts is also explored to make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
7-Chloro-2-oxo-2H-chromene-4-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve solvents like dichloromethane and catalysts like triethylamine .
Major Products Formed
The major products formed from these reactions include various substituted coumarins, alcohol derivatives, and other functionalized compounds .
Aplicaciones Científicas De Investigación
7-Chloro-2-oxo-2H-chromene-4-carbaldehyde has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Industry: It is used in the production of dyes, perfumes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 7-Chloro-2-oxo-2H-chromene-4-carbaldehyde involves its interaction with various molecular targets and pathways. It can inhibit oxidative stress by scavenging free radicals, which is a prime mechanism in treating several disease conditions . The compound may also interact with enzymes and proteins involved in cellular processes, leading to its diverse biological activities .
Comparación Con Compuestos Similares
Similar Compounds
7-(Diethylamino)-2-oxo-2H-chromene-4-carbaldehyde: This compound has similar structural features but with a diethylamino group instead of chlorine.
4-Chloro-7-(diethylamino)-2-oxo-2H-chromene-3-carbaldehyde: Another similar compound with a diethylamino group and an additional formyl group.
Uniqueness
7-Chloro-2-oxo-2H-chromene-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H5ClO3 |
|---|---|
Peso molecular |
208.60 g/mol |
Nombre IUPAC |
7-chloro-2-oxochromene-4-carbaldehyde |
InChI |
InChI=1S/C10H5ClO3/c11-7-1-2-8-6(5-12)3-10(13)14-9(8)4-7/h1-5H |
Clave InChI |
AVRSYEFFOVFSAQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Cl)OC(=O)C=C2C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















